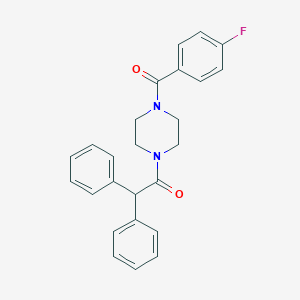![molecular formula C26H27FN2O3 B248508 [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone, also known as BFPM, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to activate the apoptotic pathway in cancer cells, leading to cell death. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of cholinergic neurotransmission, which may contribute to its neuroprotective effects. Furthermore, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to enhance the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neuronal cells, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to protect against oxidative stress-induced damage, leading to the preservation of neuronal function. In addition, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to modulate the levels of various neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified using standard methods. However, there are also some limitations to its use in lab experiments, such as its limited solubility in water and some organic solvents. In addition, the exact mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has shown promising results in various scientific research studies, and there are several future directions for its further investigation. One potential direction is to study its efficacy and safety in animal models of cancer and neurodegenerative disorders. Another direction is to investigate its potential use as a novel antidepressant and anxiolytic agent in clinical trials. Furthermore, the development of new derivatives of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone involves a series of chemical reactions, including the condensation of 3-benzyloxy-4-methoxybenzaldehyde with piperazine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-fluorobenzoyl chloride to yield [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone. The purity and yield of the compound can be improved by using different purification methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry. It has been investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative disorders, and psychiatric disorders. [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to exhibit potent anti-proliferative activity against cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess neuroprotective effects against oxidative stress-induced damage in neuronal cells. In addition, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been studied for its potential use as a novel antidepressant and anxiolytic agent.
Propiedades
Nombre del producto |
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone |
|---|---|
Fórmula molecular |
C26H27FN2O3 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27FN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3 |
Clave InChI |
HAEKPODVRMYRLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)




![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)

